
9-Fluoro-2',16beta,-dihydro-11beta,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione 21-valerate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Fluoro-2’,16beta,-dihydro-11beta,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione 21-valerate is a synthetic corticosteroid with anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various skin conditions, including eczema and psoriasis. This compound is known for its high potency and effectiveness in reducing inflammation and suppressing the immune response.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Fluoro-2’,16beta,-dihydro-11beta,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione 21-valerate involves multiple steps, starting from a suitable steroid precursor. The key steps include fluorination, pyrazole ring formation, and esterification with valeric acid. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over reaction parameters. The process involves the use of advanced purification techniques, such as chromatography and crystallization, to obtain the compound in high purity. The industrial production methods are designed to be cost-effective and scalable, ensuring a consistent supply of the compound for medical use.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its pharmacological properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups, modifying its chemical structure and activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives with altered pharmacological properties. These derivatives can be further studied for their potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
9-Fluoro-2’,16beta,-dihydro-11beta,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione 21-valerate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of steroid chemistry and synthetic methodologies.
Biology: The compound is studied for its effects on cellular processes, including inflammation and immune response.
Medicine: It is used in the development of new corticosteroid drugs with improved efficacy and safety profiles.
Industry: The compound is used in the formulation of topical creams and ointments for the treatment of skin conditions.
Wirkmechanismus
The mechanism of action of 9-Fluoro-2’,16beta,-dihydro-11beta,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione 21-valerate involves binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the activation of anti-inflammatory genes and the suppression of pro-inflammatory genes. The compound also inhibits the production of inflammatory mediators, such as cytokines and prostaglandins, thereby reducing inflammation and immune response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diflorasone 21-Propionate: Another potent corticosteroid with similar anti-inflammatory properties.
Fluocinolone Acetonide: A corticosteroid used in the treatment of various skin conditions.
Betamethasone Valerate: A commonly used corticosteroid with anti-inflammatory and immunosuppressive effects.
Uniqueness
9-Fluoro-2’,16beta,-dihydro-11beta,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione 21-valerate is unique due to its specific chemical structure, which confers high potency and effectiveness in reducing inflammation. Its unique fluorination and pyrazole ring contribute to its distinct pharmacological profile, making it a valuable compound in medical and scientific research.
Eigenschaften
CAS-Nummer |
72149-74-7 |
|---|---|
Molekularformel |
C27H35FN2O5 |
Molekulargewicht |
486.6 g/mol |
IUPAC-Name |
[2-[(1S,2S,4R,8R,9S,11S,12R,13S)-12-fluoro-11-hydroxy-9,13-dimethyl-16-oxo-6,7-diazapentacyclo[10.8.0.02,9.04,8.013,18]icosa-5,14,17-trien-8-yl]-2-oxoethyl] pentanoate |
InChI |
InChI=1S/C27H35FN2O5/c1-4-5-6-23(34)35-15-22(33)27-17(14-29-30-27)12-20-19-8-7-16-11-18(31)9-10-24(16,2)26(19,28)21(32)13-25(20,27)3/h9-11,14,17,19-21,30,32H,4-8,12-13,15H2,1-3H3/t17-,19-,20-,21-,24-,25-,26-,27-/m0/s1 |
InChI-Schlüssel |
FPOWSAWKLZNVMB-INNYVZBXSA-N |
Isomerische SMILES |
CCCCC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@]4([C@H]3CCC5=CC(=O)C=C[C@@]54C)F)O)C)C=NN2 |
Kanonische SMILES |
CCCCC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CCC5=CC(=O)C=CC54C)F)O)C)C=NN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


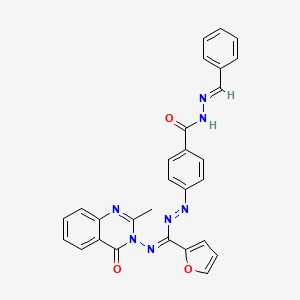
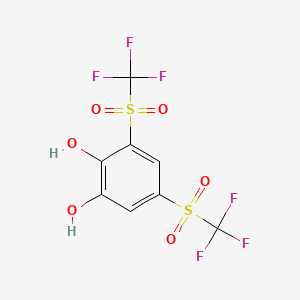
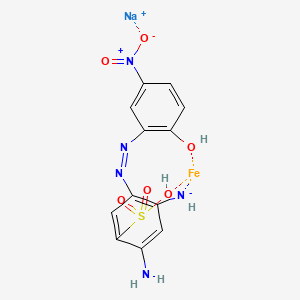

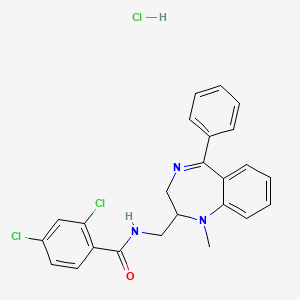
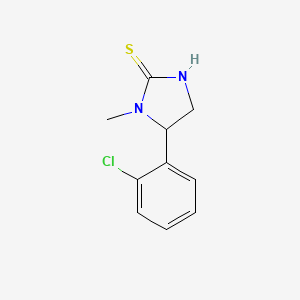
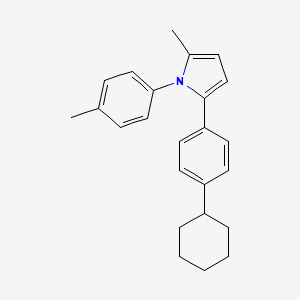




![Ethyl 4-[[4-[[2-(acetoxy)ethoxy]carbonyl]phenyl]azo]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B12709841.png)
![9-propyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12709849.png)

